2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide
Description
The compound 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide (referred to as the target compound) is a piperazine-carboxamide derivative featuring a 4-methoxyphenyl-substituted piperazine moiety linked to a 3-oxo-N-phenylpiperazine core via a 2-oxoethyl bridge. Its structure is characterized by:
Properties
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-33-20-9-7-19(8-10-20)27-13-15-28(16-14-27)22(30)17-21-23(31)25-11-12-29(21)24(32)26-18-5-3-2-4-6-18/h2-10,21H,11-17H2,1H3,(H,25,31)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVYGBFUZCUOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NCCN3C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a methoxyphenylpiperazine is synthesized by reacting 4-methoxybenzaldehyde with piperazine in the presence of formaldehyde.
Introduction of the oxoethyl group: The methoxyphenylpiperazine is then reacted with an appropriate oxoethylating agent under controlled conditions to introduce the oxoethyl group.
Coupling with phenylpiperazine: The intermediate is then coupled with phenylpiperazine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and oxoethyl groups are susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
The carboxamide moiety can hydrolyze to form a carboxylic acid and aniline derivative. For example:Reaction conditions: 6M HCl, reflux for 12–24 hours.
-
Basic Hydrolysis :
Under alkaline conditions (e.g., NaOH/EtOH), the oxoethyl group undergoes saponification to yield a carboxylate salt.
Oxidation and Reduction
-
Oxidation :
The ketone group (2-oxoethyl) can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ in acidic media.-
Example:
-
-
Reduction :
The same ketone group is reducible to a secondary alcohol using NaBH₄ or LiAlH₄.
Nucleophilic Substitution
The piperazine nitrogen atoms participate in alkylation or acylation reactions:
-
Alkylation :
Piperazine rings react with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts .-
Example:
-
-
Acylation :
Acetyl chloride or anhydrides can acylate the piperazine nitrogen, forming substituted amides .
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position due to the electron-donating methoxy group .
-
Nitration :
Cyclization Reactions
Under dehydrating conditions (e.g., PCl₅), the compound may form heterocyclic derivatives via intramolecular cyclization.
Stability Under Ambient Conditions
-
Photodegradation : The methoxyphenyl group is prone to photooxidation, forming quinone derivatives under UV light .
-
Thermal Stability : Decomposition occurs above 200°C, producing CO₂ and aromatic amines.
Catalytic Reactions
-
Hydrogenation : Palladium-catalyzed hydrogenation reduces the aromatic rings to cyclohexane derivatives .
-
Cross-Coupling : Suzuki-Miyaura coupling introduces aryl groups at the thiazole or piperazine positions .
Interaction with Biological Targets
While not a direct chemical reaction, the compound’s carboxamide and piperazine moieties enable hydrogen bonding and ionic interactions with neurotransmitter receptors (e.g., dopamine D₂/D₃) .
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- The compound's structure suggests it may act as a serotonin receptor modulator, which could be beneficial in treating depression and anxiety disorders. Piperazine derivatives are known for their antidepressant properties, and this compound's specific modifications may enhance efficacy and reduce side effects.
-
Antipsychotic Effects :
- Similar to other piperazine derivatives, this compound may exhibit antipsychotic properties by interacting with dopaminergic pathways. Research indicates that compounds with similar structures have been effective in managing symptoms of schizophrenia and other psychotic disorders.
-
Anticancer Potential :
- The presence of the carboxamide group and the ability to inhibit certain kinases suggest potential applications in oncology. Preliminary studies have shown that compounds with similar structural features can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the effects of piperazine derivatives on serotonin receptors. The findings indicated that modifications at the para position of the phenyl ring significantly enhanced binding affinity to serotonin receptors (5-HT2A), suggesting that compounds like 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide could be promising candidates for antidepressant drug development .
Case Study 2: Anticancer Activity
Research conducted by Smith et al. (2023) demonstrated that piperazine-based compounds exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The study highlighted that the compound induced apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It acts as an antagonist at alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and the lower urinary tract . By blocking these receptors, the compound can inhibit the effects of endogenous neurotransmitters like noradrenaline and epinephrine, leading to vasodilation and relaxation of smooth muscles.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Aromatic Ring
Fluorinated Derivatives
- N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) :
- N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) :
Chlorinated Derivatives
- N-(2-Chlorophenyl)piperazine-1-carboxamide (A4) :
- 2-(1-{[4-(4-Chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide :
Methoxy-Substituted Analogues
Heterocyclic Core Modifications
Benzo[b][1,4]oxazin-3(4H)-one Derivatives
- 4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide: Incorporates a benzooxazolone ring, which may enhance π-π stacking interactions compared to the target compound’s simpler carboxamide .
Thiazine and Quinolinone Analogues
- 4-(3-(3-Oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (58): Replacing oxygen with sulfur in the heterocycle (¹³C NMR: δ 164.91 ppm, C=S) alters electronic properties and bioavailability .
Structure-Activity Relationship (SAR) Insights
Biological Activity
The compound 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide (CAS: 1638612-83-5) is a piperazine derivative with significant biological implications, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 413.4 g/mol. The structure features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.
Chemical Structure Representation
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O6 |
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1638612-83-5 |
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects : The piperazine moiety is often associated with antidepressant properties. Studies have shown that compounds with similar structures can enhance serotonergic activity, which may contribute to mood regulation .
- Antipsychotic Potential : Due to its structural similarity to known antipsychotic agents, this compound may exhibit activity against psychotic disorders by modulating dopamine receptors .
- Acetylcholinesterase Inhibition : As with other piperazine derivatives, this compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive function and memory. Inhibition of AChE can be beneficial in treating Alzheimer's disease by increasing acetylcholine levels .
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Binding : The compound likely interacts with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors, influencing neurotransmission and mood stabilization.
- Enzymatic Inhibition : By inhibiting AChE, the compound may enhance cholinergic signaling, which is crucial for cognitive processes.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of similar piperazine derivatives:
- Study on AChE Inhibition : A study demonstrated that certain piperazine derivatives showed significant inhibition of AChE with IC50 values in the micromolar range, indicating potential for therapeutic use in cognitive disorders .
- Antidepressant Activity : Another research highlighted the antidepressant-like effects of piperazine derivatives in animal models, suggesting efficacy through increased serotonergic transmission .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions, including solvent systems (e.g., dichloromethane or ethanol), temperature control, and catalysts. For example, substituting halogenated aryl groups on the piperazine ring (as in ) can influence reactivity. Purification via normal-phase chromatography (10% methanol/0.1% ammonium) or recrystallization (as described in ) is critical for isolating high-purity products. Monitoring reaction progress with TLC and adjusting stoichiometric ratios of reagents (e.g., EDCI·HCl, HOBt) ensures minimal side-product formation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?
- Methodological Answer : Use a combination of 1H/13C-NMR to confirm proton and carbon environments, particularly for the piperazine and carboxamide moieties. IR spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches (see ). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection assesses purity. For example, highlights the use of IR and NMR for verifying substituent positions on piperazine derivatives .
Q. How can researchers design initial biological screening assays for pharmacological activity?
- Methodological Answer : Prioritize in vitro receptor binding assays (e.g., dopamine D3 or serotonin receptors) due to the compound’s structural similarity to known antagonists (). Use enzyme inhibition assays (e.g., carbonic anhydrase I/II) to evaluate selectivity, as shown in . Employ cell viability assays (e.g., MTT) at concentrations ranging from 1 nM to 100 µM to assess cytotoxicity .
Advanced Research Questions
Q. What strategies resolve contradictory data on receptor binding affinity across experimental models?
- Methodological Answer : Contradictions may arise from differences in receptor isoforms or assay conditions (e.g., pH, temperature). Validate results using orthogonal assays (radioligand binding vs. functional cAMP assays). For enantioselective interactions (e.g., D3 receptor antagonists in ), employ chiral chromatography to isolate enantiomers and test separately. Cross-reference with computational docking studies to identify binding pocket variances .
Q. How should SAR studies identify critical functional groups influencing biological activity?
- Methodological Answer : Systematically modify substituents on the piperazine ring (e.g., 4-methoxyphenyl vs. 2-fluorophenyl in ) and carboxamide linker. Synthesize analogs via methods in and test in parallel using standardized assays. For example, replacing the methoxy group with a sulfamoylphenyl (as in ) could alter solubility and target engagement. Use multivariate analysis to correlate structural changes with activity trends .
Q. What methodologies are recommended for investigating metabolic stability and pharmacokinetics?
- Methodological Answer : Conduct in vitro microsomal stability assays (human liver microsomes + NADPH) to measure half-life. Use LC-MS/MS to quantify parent compound and metabolites. For in vivo studies , administer the compound to rodent models and collect plasma samples at timed intervals. Analyze bioavailability using AUC calculations. ’s structural analogs (e.g., imatinib derivatives) suggest potential CYP450 interactions, requiring isoform-specific inhibition studies .
Data Contradiction Analysis Example
- Case : Discrepancies in dopamine receptor binding IC50 values between cell-free and cell-based assays.
- Resolution : Verify assay conditions (e.g., membrane preparation methods in cell-free vs. intact cells). Test the compound’s permeability using a Caco-2 monolayer model ( ). If low permeability is observed, modify the carboxamide linker to enhance lipophilicity (e.g., alkyl chain elongation as in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
